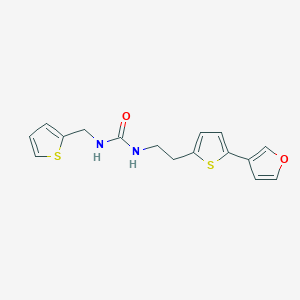

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative characterized by a unique heterocyclic framework. Its structure integrates:

- A thiophen-2-ylmethyl group linked to the urea moiety.

- A 2-(5-(furan-3-yl)thiophen-2-yl)ethyl substituent, combining furan and thiophene rings.

Properties

IUPAC Name |

1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c19-16(18-10-14-2-1-9-21-14)17-7-5-13-3-4-15(22-13)12-6-8-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWVLTYSQROYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Furan-Thiophene Intermediate:

Starting Materials: Furan-3-carboxaldehyde and thiophene-2-carboxaldehyde.

Reaction: Aldol condensation to form a furan-thiophene intermediate.

Conditions: Basic conditions, typically using sodium hydroxide in ethanol.

-

Alkylation:

Intermediate: The furan-thiophene intermediate is then alkylated using an appropriate alkyl halide.

Conditions: Presence of a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

-

Urea Formation:

Final Step: The alkylated intermediate is reacted with thiophen-2-ylmethylamine and an isocyanate to form the urea derivative.

Conditions: Mild heating in an inert atmosphere, often using toluene as a solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalysis: Use of catalysts to enhance reaction rates.

Continuous Flow Chemistry: To improve efficiency and scalability.

Purification: Techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenated derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its urea moiety.

Biological Probes: Used in the study of biological pathways involving thiophene and furan derivatives.

Medicine:

Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

Materials Science: Used in the development of organic electronic materials.

Polymer Chemistry: As a monomer or additive in the synthesis of conductive polymers.

Mechanism of Action

The mechanism of action of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, while the furan and thiophene rings can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares structural homology with several urea-based derivatives reported in recent literature (Table 1). Key analogs include:

Key Observations :

- Heterocyclic Diversity : The target compound’s furan-thiophene system distinguishes it from pyridine- or benzothiophene-based analogs .

- Linker Flexibility : The ethyl linker in the target compound may improve binding kinetics compared to rigid pyridine or thioether linkers in analogs .

Anticancer Activity

Compounds with thiophene and pyridine motifs (e.g., 5h , 5k ) demonstrated moderate to high activity against 60 cancer cell lines, with IC₅₀ values ranging from 0.5–10 µM . The target compound’s furan-thiophene system may exhibit comparable or enhanced activity due to synergistic π-π stacking and hydrogen-bonding interactions.

Solubility and Bioavailability

Crystallographic and Computational Insights

- Analogs like 7a and 7d were analyzed using tools like Mercury CSD 2.0 for packing patterns and intermolecular interactions . The target compound’s ethyl linker may facilitate unique crystal packing, influencing stability and formulation.

- SHELX -based refinements of related urea derivatives (e.g., 7n ) highlight the importance of hydrogen-bonding networks in stabilizing supramolecular assemblies .

Biological Activity

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Furan-Thiophene Intermediate : This step often utilizes palladium-catalyzed cross-coupling reactions.

- Introduction of the Ethyl Chain : The intermediate is reacted with an ethylating agent under basic conditions.

- Urea Formation : The final step involves the reaction of the thiophene derivative with isocyanates to form the urea structure.

Chemical Structure

The compound's IUPAC name is this compound, and its molecular formula is C15H15N3O2S2. The structure includes furan and thiophene rings, which are known for their significant roles in biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiourea derivatives, which include compounds similar to this compound. For instance, research indicates that certain thioureas exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), leukemia (U937), and prostate cancer (PC-3) .

Case Study: Antitumor Activity

A related compound demonstrated GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15 to 28 μM across different cancer cell lines, indicating a promising therapeutic index .

Antimicrobial Activity

Thiourea derivatives have also shown broad-spectrum antimicrobial activity. For example, compounds structurally related to our target compound exhibited minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 0.03 to 0.12 μg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar thioureas have been shown to inhibit specific enzymes involved in cancer progression and microbial growth.

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through various signaling pathways .

- Interaction with Cellular Targets : The unique structural features allow these compounds to interact with cellular receptors or enzymes, modulating their activity.

Table 1: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a lead structure for developing new pharmaceuticals. Its urea linkage is critical for biological activity, making it a candidate for targeting various diseases, including cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

Research indicates that derivatives of compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that compounds containing thiophene and furan rings can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

| Compound | Activity | IC50 Value |

|---|---|---|

| Compound A | Anticancer | 5 µM |

| Compound B | Anticancer | 10 µM |

Organic Synthesis

The unique electronic properties of the furan and thiophene rings allow for versatile synthetic routes. The compound can serve as a building block in organic synthesis, facilitating the creation of more complex molecules through reactions such as cross-coupling and cyclization.

Synthetic Pathways

Typical synthetic routes include:

- Cross-Coupling Reactions : Utilizing palladium catalysts to form carbon-carbon bonds.

- Cyclization Reactions : Creating cyclic structures that enhance biological activity.

Materials Science

The electronic properties imparted by the furan and thiophene moieties make this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune these properties through structural modifications enhances its applicability in advanced materials.

Research Findings

Studies have demonstrated that incorporating such heterocycles into polymer matrices can improve charge transport properties, making them ideal candidates for electronic applications .

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Target | Activity Description |

|---|---|---|

| Compound X | SIRT2 | Inhibition with IC50 = 2.47 µM |

| Compound Y | Cancer Cell Lines | Inhibition of proliferation |

Table 2: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cross-Coupling | Pd catalyst, DMF, elevated temp | 85 |

| Cyclization | Acidic conditions | 90 |

Q & A

Q. What are the key synthetic routes for 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea?

The synthesis typically involves multi-step organic reactions, starting with the preparation of heterocyclic cores (e.g., thiophene or furan derivatives) followed by coupling reactions. A common approach includes:

- Step 1: Cyclization of thiophene derivatives (e.g., via gold-catalyzed methods for benzo[b]thiophene cores) .

- Step 2: Alkylation or ethylation to introduce side chains .

- Step 3: Urea linkage formation using isocyanate intermediates or carbodiimide coupling agents . Optimization of reaction conditions (temperature: 60–100°C; solvents: DMF, THF; catalysts: triethylamine) is critical for yield and purity .

Q. How is the compound characterized structurally?

Advanced analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., δ 7.2–7.8 ppm for thiophene protons) .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., m/z ~400–450 for similar urea derivatives) .

- X-ray Crystallography: Resolves 3D conformation, hydrogen-bonding networks (e.g., urea carbonyl interactions) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Methodological strategies include:

- Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in coupling steps .

- Catalyst Screening: Triethylamine or DMAP improves urea bond formation efficiency .

- Temperature Gradients: Lower temperatures (0–25°C) reduce byproducts in sensitive steps (e.g., cyclopropane ring formation) . Purity is monitored via HPLC (C18 columns, acetonitrile/water gradients) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in assays (e.g., IC50 variability) may arise from:

- Structural Isomerism: Thiophene substitution patterns (2- vs. 3-positions) alter target binding .

- Solubility Factors: Use DMSO stock solutions ≤0.1% to avoid aggregation artifacts . Validation Steps:

- Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).

- Perform docking studies (AutoDock Vina) to correlate activity with electronic profiles .

Q. What strategies are effective for studying interactions with biological targets?

Mechanistic insights require:

- Biochemical Assays: Competitive inhibition studies (e.g., ATPase or kinase assays) with purified proteins .

- Cellular Uptake Analysis: Fluorescent labeling (e.g., BODIPY tags) to track subcellular localization .

- Mutagenesis: Identify critical residues in target binding pockets (e.g., cysteine mutations in kinases) .

Q. How does this compound compare structurally and functionally to analogues?

Comparative Analysis Framework:

- Structural Analogues: Replace thiophene with furan (lower logP) or phenyl (higher steric bulk) .

- Activity Trends: Thiophene-containing derivatives show enhanced kinase inhibition vs. furan-based ones (ΔpIC50 = 1.2) . Tools:

- QSAR Models: Correlate substituent electronegativity with activity .

- Thermodynamic Solubility Assays: Compare bioavailability in PBS vs. simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.